Tricyclo[6.2.1.02,7]undeca-4-ene
Overview
Description
Tricyclo[6.2.1.02,7]undeca-4-ene is a chemical compound with the molecular formula C11H16 . It has an average mass of 148.245 Da and a monoisotopic mass of 148.125198 Da .
Molecular Structure Analysis
The molecular structure of Tricyclo[6.2.1.02,7]undeca-4-ene is represented by the formula C11H16 . The average mass is 148.245 Da and the monoisotopic mass is 148.125198 Da .Chemical Reactions Analysis
Tricyclo[6.2.1.02,7]undeca-4-ene has been used in the synthesis of cyclic olefin copolymers (COCs) by ethylene copolymerisations with cyclooctene and cycloheptene . The introduction of an additional cyclic unit in the copolymerisation with Tricyclo[6.2.1.02,7]undeca-4-ene resulted in high molecular weight copolymers with high glass transition temperatures .Physical And Chemical Properties Analysis
Tricyclo[6.2.1.02,7]undeca-4-ene has a molecular formula of C11H16 . It has an average mass of 148.245 Da and a monoisotopic mass of 148.125198 Da .Scientific Research Applications
Medicine: Polymer Therapeutics
Tricyclo[6.2.1.02,7]undeca-4-ene is being explored in the synthesis of cyclic olefin copolymers (COCs), which have potential applications in medicine . These polymers can be used to create biocompatible materials for drug delivery systems, offering a controlled release of therapeutic agents.
Materials Science: Advanced Polymer Materials
In materials science, this compound contributes to the development of high-performance polymers with unique thermal properties . The introduction of Tricyclo[6.2.1.02,7]undeca-4-ene into polymer chains can lead to materials with high glass transition temperatures, beneficial for creating heat-resistant plastics and coatings.
Energy Production: High-Performance Insulators
The thermal stability imparted by Tricyclo[6.2.1.02,7]undeca-4-ene in polymers makes it a candidate for insulating materials in energy production, where maintaining integrity at high temperatures is crucial .
Chemical Synthesis: Catalysts and Reagents
Tricyclo[6.2.1.02,7]undeca-4-ene may be used as a building block in the synthesis of complex organic compounds. Its unique structure can provide novel pathways in synthetic chemistry, potentially leading to the creation of new catalysts and reagents .
Nanotechnology: Nanostructured Materials
The incorporation of Tricyclo[6.2.1.02,7]undeca-4-ene into polymers could lead to the development of nanostructured materials with enhanced mechanical and thermal properties, useful in various nanotechnology applications .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, Tricyclo[6.2.1.02,7]undeca-4-ene-based materials could be utilized in chromatography and spectroscopy as stationary phases or as components of sensors due to their stability and unique interaction with other molecules .
properties
IUPAC Name |
tricyclo[6.2.1.02,7]undec-4-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-2,8-11H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHZFOZYNRWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338371 | |
Record name | 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[6.2.1.02,7]undeca-4-ene | |
CAS RN |
91465-71-3 | |
Record name | 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Tricyclo[6.2.1.0(2,7)]undeca-4-ene influence the properties of copolymers it forms with ethylene?
A: The research by [] indicates that incorporating Tricyclo[6.2.1.0(2,7)]undeca-4-ene into ethylene copolymers leads to an increase in the glass transition temperature (Tg) compared to copolymers formed with simpler cyclic olefins like cyclooctene or cycloheptene. This effect is attributed to the rigid, multicyclic structure of Tricyclo[6.2.1.0(2,7)]undeca-4-ene, which restricts chain mobility within the polymer matrix and contributes to a higher Tg.
Q2: Which catalysts are effective for copolymerizing ethylene with Tricyclo[6.2.1.0(2,7)]undeca-4-ene?
A: The study highlights the effectiveness of half-titanocene catalysts, particularly CpTiCl2(NCtBu2), for successfully copolymerizing ethylene with Tricyclo[6.2.1.0(2,7)]undeca-4-ene []. This catalyst system enables the production of high molecular weight copolymers, indicating efficient chain propagation during polymerization.
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